5-Benzenesulfonylmethyl-3-phenyl-[1,2,4]oxadiazole
Overview
Description
5-Benzenesulfonylmethyl-3-phenyl-[1,2,4]oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring substituted with a benzenesulfonylmethyl group and a phenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Scientific Research Applications
5-Benzenesulfonylmethyl-3-phenyl-[1,2,4]oxadiazole has a wide range of scientific research applications, including:
Mechanism of Action
Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The mechanism of action involving such substances against bacteria is limited to proteomics-mediated protein pathways and differentially expressed gene analysis .
Future Directions
The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand of new hybrid drugs acting against resistant microorganism . This necessitates the urge of new chemical entities to act against these microorganisms . The efforts have been made to provide the chemical intuitions to the reader to design new chemical entity with potential of anti-infective activity . This review will mark the impact as the valuable, comprehensive and pioneered work along with the library of synthetic strategies for the organic and medicinal chemists for further refinement of 1,2,4-oxadiazole as anti-infective agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzenesulfonylmethyl-3-phenyl-[1,2,4]oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of benzenesulfonylmethyl hydrazine with a suitable carboxylic acid derivative, such as a nitrile oxide, under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are carefully controlled to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
5-Benzenesulfonylmethyl-3-phenyl-[1,2,4]oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted oxadiazole compounds, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Benzenesulfonylmethyl-3-phenyl-[1,2,4]oxadiazole include other oxadiazole derivatives, such as:
- 3-Phenyl-1,2,4-oxadiazole
- 5-Methyl-3-phenyl-1,2,4-oxadiazole
- 5-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazole
Uniqueness
The uniqueness of this compound lies in its benzenesulfonylmethyl group, which imparts distinct chemical reactivity and biological activity compared to other oxadiazole derivatives. This functional group enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug discovery and material science .
Properties
IUPAC Name |
5-(benzenesulfonylmethyl)-3-phenyl-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c18-21(19,13-9-5-2-6-10-13)11-14-16-15(17-20-14)12-7-3-1-4-8-12/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTYJEBSDUZORS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.